3-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isonicotinamide
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Overview
Description
3-Fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isonicotinamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex structure with multiple functional groups, including a fluorine atom, a pyrazole ring, and an isonicotinamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isonicotinamide typically involves multiple steps, starting with the preparation of the pyrazole core One common approach is to react 1-methyl-1H-pyrazol-4-yl with appropriate halides under suitable conditions to form the pyrazole derivative
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, high-throughput screening methods, and advanced purification techniques to achieve the desired purity and quantity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The fluorine atom can be involved in oxidation reactions, potentially forming fluorinated derivatives.
Reduction: : The pyrazole and isonicotinamide groups can be reduced under specific conditions.
Substitution: : The compound can participate in nucleophilic substitution reactions, where different nucleophiles replace the existing functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines, alcohols, and thiols can be used, with reaction conditions varying based on the specific nucleophile and desired product.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.
Biology
In biological research, the compound can be used to study enzyme inhibition, receptor binding, and other biological interactions. Its structural complexity makes it a valuable tool for probing biological systems.
Medicine
Medically, this compound has potential applications in drug development. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In industry, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its versatility and reactivity make it suitable for a wide range of industrial applications.
Mechanism of Action
The mechanism by which 3-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isonicotinamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in various applications. The exact mechanism would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Fluorinated Pyrazoles: : Compounds with similar fluorinated pyrazole structures.
Isonicotinamide Derivatives: : Other isonicotinamide-based compounds with different substituents.
Pyridine Derivatives: : Compounds containing pyridine rings with various functional groups.
Uniqueness
What sets 3-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isonicotinamide apart from similar compounds is its specific combination of functional groups and the resulting unique chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with other compounds.
Properties
IUPAC Name |
3-fluoro-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O/c1-22-10-13(8-21-22)12-4-11(5-19-7-12)6-20-16(23)14-2-3-18-9-15(14)17/h2-5,7-10H,6H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKKDLMTYRUOBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=C(C=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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